1-(2-fluorophenyl)-1H-pyrazol-3-amine

EGFR Kinase Inhibitor Drug Resistance

Researchers optimizing kinase inhibitors often encounter potency cliffs when substituting the N1-aryl group on 3-aminopyrazole cores. 1-(2-Fluorophenyl)-1H-pyrazol-3-amine provides the essential ortho-fluorine motif that optimizes hinge-region geometry in ATP-binding pockets. • 5.70 nM IC50 vs EGFR T790M/C797S - non-fluorinated analogs exceed 100 nM. • LogP 1.59 & TPSA 43.84 Ų predict favorable BBB penetration for CNS kinase programs. • 3-NH2 enables parallel derivatization for FLT3, DYRK1B, and GPCR libraries.

Molecular Formula C9H8FN3
Molecular Weight 177.18 g/mol
Cat. No. B8804151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorophenyl)-1H-pyrazol-3-amine
Molecular FormulaC9H8FN3
Molecular Weight177.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=CC(=N2)N)F
InChIInChI=1S/C9H8FN3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12-13/h1-6H,(H2,11,12)
InChIKeyDFEXFGJRJBCUJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorophenyl)-1H-pyrazol-3-amine in Kinase & GPCR Drug Discovery


1-(2-fluorophenyl)-1H-pyrazol-3-amine (CAS 685094-07-9) is a fluorinated heterocyclic building block characterized by a 3-aminopyrazole core bearing a 2-fluorophenyl substituent at the N1 position . This compound serves as a privileged scaffold in medicinal chemistry, particularly for the construction of ATP-competitive kinase inhibitors and G protein-coupled receptor (GPCR) modulators [1]. The 2-fluorophenyl moiety enhances lipophilicity (calculated LogP = 1.5936) while maintaining a moderate topological polar surface area (TPSA = 43.84 Ų) , conferring a drug-like profile that balances membrane permeability with solubility. As an unadorned core, it is extensively utilized as a key intermediate for parallel synthesis and structure-activity relationship (SAR) exploration across multiple therapeutic targets including FLT3, EGFR, DYRK1B, and p38 MAP kinase [2][3].

Fluorinated pyrazole core for ATP-competitive kinase inhibitor design
Balanced lipophilicity and TPSA supporting CNS permeability studies
Synthetic versatility at 3-amino for GPCR ligand libraries

1-(2-Fluorophenyl)-1H-pyrazol-3-amine vs. Non-Fluorinated Pyrazole Cores


Attempting to substitute 1-(2-fluorophenyl)-1H-pyrazol-3-amine with non-fluorinated or differently substituted pyrazole cores (e.g., 1-phenyl-1H-pyrazol-3-amine or 3-amino-1H-pyrazole) in a lead optimization campaign often leads to significant divergence in biological outcomes. The ortho-fluorine atom on the N1-phenyl ring is not merely a metabolic blocking group; it fundamentally reshapes the conformational landscape and electronic distribution of the molecule . This substitution alters the dihedral angle between the pyrazole and phenyl rings, impacting the presentation of the 3-amino hydrogen bond donor/acceptor pair to kinase hinge regions or GPCR binding pockets [1]. Consequently, downstream derivatives built upon this specific scaffold exhibit kinase inhibition profiles and cellular potency that cannot be reliably extrapolated from analogs lacking the 2-fluorophenyl motif. The quantitative evidence presented below demonstrates that the 2-fluorophenyl group uniquely positions this core for applications requiring specific lipophilicity windows (LogP ~1.6), defined kinase engagement (e.g., EGFR T790M/C797S), and synthetic versatility in subsequent derivatization [2].

Ortho-fluorine conformational shift may alter hinge-binding geometry relative to non-fluorinated analogs
Lipophilicity and solubility profiles diverge; non-fluorinated cores may compromise CNS permeability or formulation behavior
Kinase selectivity pattern may not transfer; unsubstituted pyrazole cores may exhibit broader off-target kinase profiles

1-(2-Fluorophenyl)-1H-pyrazol-3-amine: Comparative Evidence


EGFR T790M/C797S Double Mutant Inhibition

The 1-(2-fluorophenyl)-1H-pyrazol-3-amine core, when incorporated into a specific kinase inhibitor series, demonstrates potent inhibition of the clinically challenging EGFR T790M/C797S double mutant with an IC50 of 5.70 nM [1]. This value is derived from a homogeneous time-resolved fluorescence (HTRF) assay in the presence of ATP. In contrast, the non-fluorinated phenyl analog (1-phenyl-1H-pyrazol-3-amine) or the unsubstituted pyrazole core (3-amino-1H-pyrazole) typically yield derivatives with significantly higher IC50 values (>100 nM) against this resistant mutant in comparable assay formats, due to weaker hydrophobic contacts in the back pocket and less favorable hinge-binding geometry [2].

EGFR T790M/C797S Inhibition
Reported
Target derivative: IC50 5.70 nM Non-fluorinated analogs: >100 nM >17-fold lower IC50
Supports EGFR resistant-mutant kinase inhibitor design
Derivative-specific context; assay conditions may vary
EGFR Kinase Inhibitor Drug Resistance NSCLC

Lipophilicity for CNS Penetration and Oral Bioavailability

The calculated partition coefficient (LogP) of 1-(2-fluorophenyl)-1H-pyrazol-3-amine is 1.5936, accompanied by a topological polar surface area (TPSA) of 43.84 Ų . This physicochemical profile places the compound well within the optimal range for central nervous system (CNS) drug candidates (LogP 1-3, TPSA < 90 Ų). In direct comparison, the non-fluorinated analog 1-phenyl-1H-pyrazol-3-amine has a calculated LogP of approximately 1.2-1.3, while the 4-fluorophenyl isomer exhibits a similar LogP but distinct electrostatic potential surfaces that alter off-target binding profiles [1]. The ortho-fluorine substitution on the target compound provides a unique balance: sufficient lipophilicity to cross the blood-brain barrier without exceeding the solubility-lowering threshold of LogP >3, which is a common pitfall for heavily fluorinated or multi-halogenated pyrazole cores.

Lipophilicity for CNS Design
Data to verify
Calculated LogP: 1.59 (target) Non-fluorinated: ~1.2 >1.4 units below multi-fluorinated risk threshold
May support CNS drug-design workflows
Vendor-calculated; experimental LogD may differ
Lipophilicity CNS Penetration Oral Bioavailability Drug Design

Aqueous Solubility vs. 4-Fluorophenyl Isomers

Experimental determination of aqueous solubility for 1-(2-fluorophenyl)-1H-pyrazol-3-amine yields a value of 38 mg/L at pH ~7 . While this classifies the compound as having low solubility, it is notably higher than the solubility reported for many regioisomeric 4-fluorophenyl pyrazoles and other halogenated analogs, which often fall below 10 mg/L under the same conditions . The ortho-fluorine substitution introduces a steric clash that prevents planar packing of the phenyl and pyrazole rings, reducing crystal lattice energy and thereby modestly enhancing aqueous solubility relative to para-substituted or unsubstituted analogs. This property is particularly relevant when the core is used as a starting material for parallel synthesis in DMSO or aqueous-organic solvent mixtures.

Aqueous Solubility
Data to verify
38 mg/L (pH ~7) vs
May facilitate aqueous-organic solvent handling
Source review recommended; conditions unspecified
Kinase Selectivity Profile
Class-level inference
Target derivatives: >5-fold selectivity FLT3/DYRK1B over p38α Unsubstituted core: no selectivity
Supports selectivity-oriented kinase inhibitor design
Based on kinase panel screening; assay-dependent
Solubility Formulation BCS Classification ADME

Kinase Selectivity: FLT3 and DYRK1B over p38α

Derivatives of 1-(2-fluorophenyl)-1H-pyrazol-3-amine have been optimized into potent FLT3 inhibitors (e.g., LT-850-166 series) that overcome secondary resistance mutations in acute myeloid leukemia (AML) [1]. In kinase panel screening, compounds built upon this core exhibit preferential inhibition of FLT3-ITD and DYRK1B, with IC50 values often in the nanomolar range (e.g., <100 nM for FLT3-ITD). In contrast, derivatives of the 3-amino-1H-pyrazole core (lacking the 2-fluorophenyl group) are frequently promiscuous across the kinome, showing significant off-target activity against p38α MAP kinase and JAK family members at similar concentrations [2][3]. The 2-fluorophenyl substituent directs the molecule toward a binding mode that occupies the hydrophobic back pocket of FLT3 and DYRK1B while sterically clashing with the p38α ATP-binding site, thus imparting a degree of target selectivity not achievable with the unsubstituted pyrazole core.

Kinase Selectivity Profile
Class-level inference
Target derivatives: >5-fold selectivity FLT3/DYRK1B over p38α Unsubstituted core: no selectivity
Supports selectivity-oriented kinase inhibitor design
Based on kinase panel screening; assay-dependent
Kinase Selectivity FLT3 DYRK1B p38 AML

1-(2-Fluorophenyl)-1H-pyrazol-3-amine: Application Scenarios


EGFR Inhibitors for Osimertinib-Resistant Mutations

Utilize 1-(2-fluorophenyl)-1H-pyrazol-3-amine as the hinge-binding core in fragment-based or structure-guided design of fourth-generation EGFR inhibitors. The evidence of 5.70 nM IC50 against the EGFR T790M/C797S double mutant [1] indicates that this scaffold can access the resistant kinase conformation. Derivatize the 3-amino group to extend into the solvent channel or back pocket to further enhance potency and selectivity. Avoid 1-phenyl-1H-pyrazol-3-amine or 3-amino-1H-pyrazole cores, which lack the ortho-fluorine required for optimal hydrophobic contacts and hinge geometry, leading to >100 nM potency against this clinically relevant mutant.

CNS-Penetrant FLT3 and DYRK1B Inhibitor Libraries

Employ 1-(2-fluorophenyl)-1H-pyrazol-3-amine in parallel synthesis of focused kinase inhibitor libraries targeting FLT3-ITD or DYRK1B for CNS malignancies or neurodegenerative diseases. The calculated LogP of 1.5936 and TPSA of 43.84 Ų predict favorable blood-brain barrier penetration (optimal LogP 1-3, TPSA < 90 Ų). In contrast, non-fluorinated analogs (LogP ~1.2) may exhibit insufficient brain exposure, while multi-fluorinated cores (LogP >3) risk poor solubility and higher plasma protein binding. The core's selectivity advantage over p38α [2] also reduces the likelihood of confounding CNS off-target effects during in vivo efficacy studies.

GPCR Modulator Synthesis via Amination Chemistry

Leverage the synthetic versatility of the 3-amino group in 1-(2-fluorophenyl)-1H-pyrazol-3-amine for the rapid generation of GPCR-targeted compound collections. The primary amine can be efficiently coupled to diverse aryl/heteroaryl halides or carboxylic acids to explore chemical space around adenosine, dopamine, or serotonin receptors. The aqueous solubility of 38 mg/L enables straightforward handling in DMSO stock solutions for high-throughput screening, providing a practical advantage over less soluble 4-fluorophenyl isomers. The ortho-fluorine substituent also modulates the basicity of the pyrazole nitrogen, potentially altering receptor binding kinetics relative to non-fluorinated controls.

Application
Selection Property
Validation Focus
EGFR resistant-mutant inhibitor design
2-Fluorophenyl hinge-binding core
EGFR T790M/C797S inhibition assay context
CNS-penetrant kinase inhibitor libraries
Balanced lipophilicity and TPSA for BBB penetration
CNS exposure model review
GPCR ligand synthesis and screening
Synthetic versatility at 3-amino group
Receptor binding kinetics context

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